![molecular formula C23H17BrN2O3 B2654221 5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 307541-79-3](/img/structure/B2654221.png)
5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate bromophenyl, methylbenzoyl, and pyridinyl precursors to the pyrrolone core .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the various attached groups. The presence of the bromine atom, a halogen, could potentially make the molecule more reactive .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the bromophenyl group could potentially undergo reactions typical of aryl halides, while the pyrrolone core might participate in reactions typical of lactams .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point and melting point .
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with complex structures, including bromophenyl groups, pyrrolidinones, and pyrazoles, are synthesized through various chemical reactions and analyzed for their crystal structure and properties. For instance, the synthesis and crystal structure analysis of nickel(II) complexes with new acylhydrazone ligands derived from bromophenyl precursors have been documented, showcasing the potential for these compounds in the development of new materials with unique physical and chemical properties (W. Yu-jie, 2011).
Antimicrobial and Biological Activities
Similar compounds have been evaluated for their antimicrobial activities. The synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides and their evaluation against various pathogens demonstrate the potential of bromophenyl-pyridyl derivatives in developing new antimicrobial agents (Hongwei Zhu et al., 2014).
Antioxidant Properties
Highly brominated compounds, including those with bromophenyl moieties, have shown potent antioxidant activities. For example, new bromophenols isolated from marine sources exhibited significant radical-scavenging activities, suggesting the potential of such compounds in antioxidant and protective therapies (Xiao-Juan Duan et al., 2007).
Anticancer Potential
The synthesis of pyrazole derivatives, including those with bromophenyl and pyridyl groups, and their evaluation for antiproliferative activity against cancer cell lines indicate the potential of such compounds in cancer research. Some derivatives have shown significant cytotoxic effects against breast cancer and leukemic cells, highlighting their potential as leads for the development of anticancer drugs (H. Ananda et al., 2017).
Future Directions
properties
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c1-14-8-10-15(11-9-14)21(27)19-20(16-5-4-6-17(24)13-16)26(23(29)22(19)28)18-7-2-3-12-25-18/h2-13,20,27H,1H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERHLWBXEMCRES-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)Br)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one |
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